molecular formula C14H23Cl3N2 B6336995 2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride CAS No. 1311254-81-5

2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride

Cat. No.: B6336995
CAS No.: 1311254-81-5
M. Wt: 325.7 g/mol
InChI Key: HQJYQGFQPWFXAU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a butanamine chain, with a chlorophenyl group at the 2-position. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the butanamine chain: This step often involves nucleophilic substitution reactions where the amine group attacks an electrophilic carbon.

    Introduction of the chlorophenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the reactions proceed efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where various alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine involves its interaction with specific molecular targets in the body. It is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, modulating their activity. This interaction can lead to changes in neuronal excitability, which may explain its potential anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds also feature a chlorophenyl group and a pyrrolidine ring but differ in their overall structure and functional groups.

    Thiophene derivatives: These compounds contain a thiophene ring instead of a pyrrolidine ring but share similar applications in medicinal chemistry.

Uniqueness

2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2.2ClH/c15-14-5-3-4-12(10-14)13(11-16)6-9-17-7-1-2-8-17;;/h3-5,10,13H,1-2,6-9,11,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJYQGFQPWFXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(CN)C2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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